molecular formula C8H7ClN4 B1530339 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine CAS No. 1430934-32-9

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Cat. No.: B1530339
CAS No.: 1430934-32-9
M. Wt: 194.62 g/mol
InChI Key: MZPXCIPUGSFEST-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is a heterocyclic aromatic organic compound characterized by the presence of a pyrazine ring substituted with a chloro group and a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine typically involves the following steps:

  • Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the condensation of appropriate precursors such as β-diketones with hydrazine.

  • Substitution Reactions: Chlorination of the pyrazine core can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

  • Introduction of the 1-Methyl-1H-pyrazol-4-yl Group: This can be introduced through nucleophilic substitution reactions involving suitable intermediates.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine undergoes various chemical reactions, including:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out with various nucleophiles to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, amines, and alcohols.

Major Products Formed:

  • Oxidation: Pyrazine derivatives with hydroxyl or carbonyl groups.

  • Reduction: Reduced pyrazine derivatives.

  • Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is similar to other pyrazine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 2-Chloro-3-(1H-pyrazol-4-yl)pyrazine: Lacks the methyl group on the pyrazole ring.

  • 3-(1-Methyl-1H-pyrazol-4-yl)pyrazine: Lacks the chloro group on the pyrazine ring.

  • 2-Chloro-3-(1-methyl-1H-pyrazol-3-yl)pyrazine: Different position of the methyl group on the pyrazole ring.

Properties

IUPAC Name

2-chloro-3-(1-methylpyrazol-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-5-6(4-12-13)7-8(9)11-3-2-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPXCIPUGSFEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,3-dichloropyrazine (1.12 g, 7.52 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.56 g, 7.52 mmol), bis(triphenylphosphine)palladium(II) dichloride (270 mg, 0.38 mmol), and Na2CO3 (2.4 g, 22.56 mmol) in a pressure tube were added 1,2-dimethoxyethane (15 mL) and water (2 mL). The flask was evacuated and flushed with argon (3×) and then sealed and heated at 90° C. overnight. The mixture was concentrated under reduced pressure and purified by silica gel chromatography eluting with 20-100% EtOAc/hexanes to afford 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine (780 mg, 53%). LCMS (ESI) m/z 195 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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